Acetamide, N-(phenylmethyl)-2-(8-quinolinyloxy)-
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Overview
Description
N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound consists of a benzyl group attached to an acetamide moiety, which is further linked to a quinoline ring through an oxygen atom. The presence of both the benzyl and quinoline groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE typically involves the reaction of 2-chloro-N-benzylacetamide with 8-hydroxyquinoline. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or quinoline groups can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzyl or quinoline derivatives.
Scientific Research Applications
N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can bind to metal ions, forming complexes that exhibit unique catalytic properties .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2-(quinolin-8-yloxy)acetamide
- N-Benzyl-2-(1H-imidazol-1-yl)acetamide
Uniqueness
N-BENZYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is unique due to the presence of both the benzyl and quinoline groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
88350-35-0 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-benzyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C18H16N2O2/c21-17(20-12-14-6-2-1-3-7-14)13-22-16-10-4-8-15-9-5-11-19-18(15)16/h1-11H,12-13H2,(H,20,21) |
InChI Key |
FVFLIUKHMUERML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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